molecular formula C11H12ClN3O2 B12904049 Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate CAS No. 61830-73-7

Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate

Cat. No.: B12904049
CAS No.: 61830-73-7
M. Wt: 253.68 g/mol
InChI Key: ODXCTFBJZHWKDM-UHFFFAOYSA-N
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Description

Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate is a heterocyclic compound featuring a fused imidazo[1,2-c]pyrimidine core substituted with chlorine at position 7 and a methyl group at position 3.

Properties

CAS No.

61830-73-7

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate

InChI

InChI=1S/C11H12ClN3O2/c1-3-17-11(16)4-8-6-15-7(2)13-9(12)5-10(15)14-8/h5-6H,3-4H2,1-2H3

InChI Key

ODXCTFBJZHWKDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN2C(=NC(=CC2=N1)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-chloro-5-methylimidazo[1,2-c]pyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazo[1,2-c]pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in core heterocycles, substituent positions, and functional groups, which influence their properties and reactivity. Key examples include:

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate Imidazo[1,2-c]pyrimidine Cl (position 7), CH₃ (position 5) Likely C₁₁H₁₂ClN₃O₂ ~253.7 (estimated) Chlorine and methyl groups enhance lipophilicity; ester group aids reactivity
Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate Imidazo[1,2-a]pyrimidine 4-Cl-C₆H₄ (position 2), O-linkage C₁₇H₁₆ClN₃O₃ 345.78 Aromatic chlorophenyl group increases steric bulk; ether linkage may reduce metabolic stability
Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate Triazolo[1,5-a]pyrimidine NH₂ (position 2), CH₃ (position 5) C₉H₁₁N₅O₂ 233.22 Amino group improves solubility; triazole ring enhances hydrogen-bonding potential
Ethyl (6-chloroimidazo[1,2-a]pyrid-2-yl)acetate Imidazo[1,2-a]pyridine Cl (position 6) C₁₁H₁₁ClN₂O₂ 238.67 Pyridine core reduces ring strain; chlorine at position 6 may alter electronic properties
Key Observations:
  • Core Heterocycle Differences :

    • Imidazo[1,2-c]pyrimidine (target compound) vs. imidazo[1,2-a]pyrimidine () vs. triazolo[1,5-a]pyrimidine (). These variations impact aromaticity, electron distribution, and binding interactions .
    • Pyridine-based analogs (e.g., ) lack the pyrimidine ring’s nitrogen, altering solubility and reactivity .
  • Substituent Effects: Chlorine at position 7 (target) vs. position 6 (): Positional differences influence steric and electronic interactions. Methyl groups (target, ) enhance lipophilicity, while amino groups () improve aqueous solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Boiling Point (°C) Solubility Stability Key References
Target compound Not reported Likely moderate in organic solvents Stable under inert conditions Estimated based on analogs
Ethyl 2-{[2-(4-chlorophenyl)...]oxy}acetate Not reported Low aqueous solubility due to aromatic Cl Sensitive to hydrolysis (ester group)
Ethyl 2-(2-amino-5-methyl...)acetate Not reported High in polar solvents (NH₂ group) Prone to oxidation (amino group)
Ethyl (6-chloroimidazo[1,2-a]pyrid-2-yl)acetate Not reported Moderate in DMSO/ethanol Stable at room temperature
Key Observations:
  • Ester Group Reactivity : All compounds contain ester moieties, making them susceptible to hydrolysis under acidic/basic conditions .

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